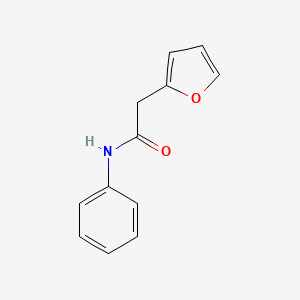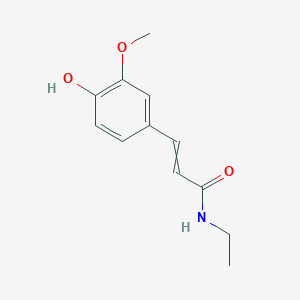![molecular formula C19H20O5 B14309828 [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid CAS No. 113527-40-5](/img/structure/B14309828.png)
[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound features a naphthalene ring and an oxolane ring connected to a propanedioic acid moiety. It is of interest due to its unique structure and potential applications.
Chemical Formula: C19H20O5
Common Name: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves connecting the naphthalene and oxolane rings to the propanedioic acid core. Specific synthetic routes may vary, but one approach could involve multi-step reactions.
Reaction Conditions: These conditions depend on the chosen synthetic pathway, but typical steps might include cyclization reactions, esterification, and acid-base reactions.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromic acid may be used. Reduction could involve hydrogenation with a metal catalyst. Substitution reactions may occur with nucleophiles.
Major Products: These reactions can yield derivatives of [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid, such as esters, amides, or other functionalized forms.
Applications De Recherche Scientifique
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may explore its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications might include materials science or specialty chemicals.
Mécanisme D'action
Targets: The compound’s effects could involve interactions with enzymes, receptors, or cellular components.
Pathways: It may modulate metabolic pathways, signal transduction, or gene expression.
Comparaison Avec Des Composés Similaires
Uniqueness: [(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid stands out due to its fused ring system and dual functional groups.
Similar Compounds: Other related compounds include 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate .
Propriétés
Numéro CAS |
113527-40-5 |
|---|---|
Formule moléculaire |
C19H20O5 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(naphthalen-2-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-16-6-3-9-24-16)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,20,21)(H,22,23) |
Clé InChI |
UFPLEVXTSJRMIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC(CC2=CC3=CC=CC=C3C=C2)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


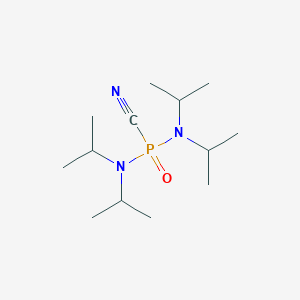
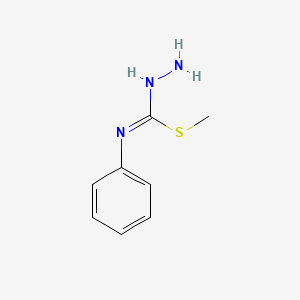
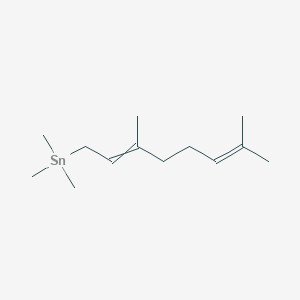
![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
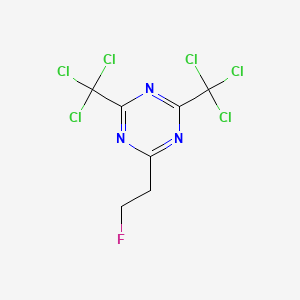
![{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol](/img/structure/B14309773.png)
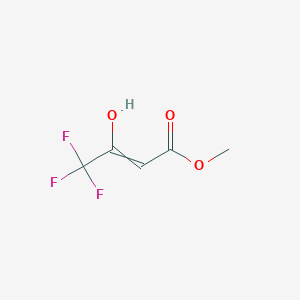
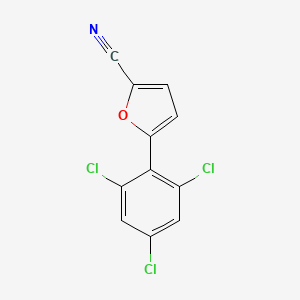
![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)
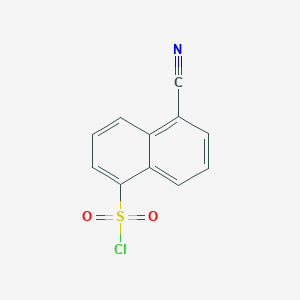

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
